N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide
Description
N-(4-Chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a quinazoline core substituted with hydroxy and methoxy groups. Quinazolines are heterocyclic aromatic compounds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-25-14-7-12-13(8-15(14)26-2)21-18(22-17(12)24)27-9-16(23)20-11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULPEUNZXUGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via selective functionalization reactions, often involving the use of protecting groups to ensure regioselectivity.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents.
Coupling with the Chlorophenyl Acetamide: The final step involves coupling the quinazoline derivative with 4-chlorophenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumorigenesis makes it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Sulfanyl Acetamide Family
The compound shares a common scaffold with several sulfanyl acetamides, differing primarily in the substituents on the heterocyclic ring. Key analogues include:
(a) N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
- Structural Features: Replaces the quinazoline ring with a 4,6-diaminopyrimidine group.
- Hydrogen Bonding : Exhibits intramolecular N–H⋯N hydrogen bonds, forming an S(7) ring motif. The dihedral angle between pyrimidine and benzene rings is 42.25°, influencing molecular packing .
- Crystallography : Forms inversion dimers via N–H⋯N bonds and layers via bifurcated N–H⋯O/C–H⋯O interactions .
(b) N-(4-Chlorophenyl)-2-{5-[4-(Pyrrolidine-1-sulfonyl)phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}acetamide
- Structural Features : Contains an oxadiazole ring linked to a pyrrolidine-sulfonyl group.
- Biological Activity : Inhibits type 1 pili assembly in bacteria, interfering with the chaperone–usher pathway .
(c) Benzothiazole Derivatives (e.g., N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)
- Structural Features : Substitutes quinazoline with a methoxybenzothiazole ring.
- Functional Implications : Benzothiazoles are associated with antitumor and anti-inflammatory activities, though specific data for this analogue are unavailable .
(b) Crystallographic Differences
Key Insight: The diaminopyrimidine analogue’s smaller dihedral angle (42.25° vs.
Research Implications and Gaps
- Target Compound : Further studies are needed to confirm kinase inhibition activity and compare it with pyrimidine/oxadiazole analogues.
- Crystallography: The hydroxy and methoxy groups in the quinazoline derivative may introduce novel hydrogen-bonding patterns, requiring single-crystal X-ray analysis.
- Biological Screening : Analogues like the oxadiazole derivative highlight the importance of sulfonyl groups in anti-biofilm activity, suggesting a design strategy for the target compound .
Biological Activity
N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial activity, enzyme inhibition, and other pharmacological effects, supported by relevant research findings.
Chemical Structure
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chlorophenyl and sulfanyl groups enhances its pharmacological profile. The structural formula can be represented as follows:
1. Antibacterial Activity
Research has shown that compounds related to this compound exhibit notable antibacterial properties. A study evaluated various synthesized derivatives for their efficacy against different bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 18 | 50 |
| Compound B | Bacillus subtilis | 20 | 40 |
| Compound C | Escherichia coli | 15 | 60 |
These findings suggest that the compound demonstrates moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. The results from the enzyme assays are summarized below:
| Enzyme | IC50 (µM) | Reference Standard (IC50 µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | Eserine (0.5 mM; 21.25 ± 0.15) |
| Urease | 1.21 ± 0.005 | Thiourea (21.25 ± 0.15) |
The compound exhibited strong inhibitory activity against both enzymes, indicating its potential as a therapeutic agent for conditions where these enzymes play a critical role .
The biological activities of this compound can be attributed to its ability to interact with specific protein targets within microbial cells and human enzymes. Molecular docking studies have elucidated the binding interactions between the compound and target proteins, revealing significant affinity towards AChE and bacterial cell wall synthesis pathways.
Case Studies
Several case studies have documented the therapeutic applications of similar quinazoline derivatives:
- Case Study 1 : A derivative with a similar structure was evaluated in a clinical setting for treating bacterial infections resistant to conventional antibiotics. The compound demonstrated significant improvement in patient outcomes compared to standard treatments.
- Case Study 2 : In preclinical trials, compounds structurally related to this compound showed promise in reducing symptoms associated with Alzheimer's disease through AChE inhibition.
Q & A
Q. Basic
- X-ray diffraction (XRD) : Determines unit cell parameters (e.g., monoclinic P21/c, a = 18.220 Å, β = 108.76°) and validates molecular conformation .
- Hydrogen bonding analysis : Identify intramolecular N–H⋯N bonds (e.g., 2.12 Å) and intermolecular C–H⋯O interactions using Mercury or OLEX2 .
- Spectroscopy : Confirm functional groups via IR (C=O stretch at ~1650 cm⁻¹) and NMR (aromatic protons at δ 7.2–7.8 ppm) .
What methodological approaches are recommended for analyzing hydrogen-bonding networks and their impact on crystal packing?
Q. Advanced
- Geometric analysis : Calculate hydrogen-bond distances and angles (e.g., N–H⋯N: 2.86 Å, 146°) using CCDC Mercury. Compare with Cambridge Structural Database (CSD) entries to identify packing motifs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking, C–H⋯π) via CrystalExplorer .
- Energy frameworks : Compute lattice energy contributions (electrostatic, dispersion) to explain stability differences between polymorphs .
How should researchers handle the refinement of hydrogen atom positions in crystallographic studies?
Q. Basic
- Riding model : Place H atoms geometrically (C–H = 0.93–0.97 Å; N–H = 0.86 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(parent atom)) .
- Validation : Use SHELXL’s HFIX and DFIX commands to enforce bond distances/angles. Cross-validate with difference Fourier maps to avoid overfitting .
How can SHELXL be adapted for reliable structure determination in cases of low data resolution or twinning?
Q. Advanced
- Twin refinement : For twinned crystals (e.g., pseudo-merohedral twinning), use the TWIN/BASF command in SHELXL to refine twin fractions .
- High-angle data : Prioritize high-resolution datasets (sinθ/λ > 0.6 Å⁻¹) to improve electron density maps for ambiguous regions .
- Constraints : Apply SIMU/DELU restraints to manage thermal motion anisotropy in flexible groups (e.g., dimethoxyquinazoline rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
